15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
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Overview
Description
15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic backbone.
Introduction of heteroatoms: Specific reagents are used to introduce oxygen and nitrogen atoms into the structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in large reactors.
Chemical Reactions Analysis
Types of Reactions
15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene: Lacks the chlorine atom, resulting in different chemical properties.
15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-pentaene: Similar structure but with fewer double bonds.
Uniqueness
The presence of the chlorine atom and the specific arrangement of rings and heteroatoms make 15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene unique
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C14H12ClN3O2/c1-14(2)4-9-7(5-19-14)3-8-10-11(20-13(8)18-9)12(15)17-6-16-10/h3,6H,4-5H2,1-2H3 |
InChI Key |
DSZVJIWRJWGVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)Cl)C |
Origin of Product |
United States |
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